3-(3-hydroxypropyl)-8-(3-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
3-(3-hydroxypropyl)-8-(3-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest in various fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-hydroxypropyl)-8-(3-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multiple steps, starting from readily available precursors. The key steps may include:
Formation of the imidazo[2,1-f]purine core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the hydroxypropyl group: This step may involve alkylation reactions using 3-chloropropanol or similar reagents.
Attachment of the methoxyphenyl group: This can be done through electrophilic aromatic substitution or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-hydroxypropyl)-8-(3-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction of the compound can lead to the formation of alcohols or amines.
Substitution: The methoxyphenyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, acids, or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield 3-(3-oxopropyl)-8-(3-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione.
Scientific Research Applications
3-(3-hydroxypropyl)-8-(3-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-hydroxypropyl)-8-(3-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Inhibition or activation of enzymes: Affecting metabolic pathways.
Binding to receptors: Modulating cellular signaling pathways.
Interaction with DNA or RNA: Influencing gene expression.
Comparison with Similar Compounds
Similar Compounds
3-(3-hydroxypropyl)-8-phenyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Lacks the methoxy group on the phenyl ring.
3-(3-hydroxypropyl)-8-(3-methoxyphenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Has only one methyl group on the imidazo[2,1-f]purine core.
Uniqueness
The presence of both the hydroxypropyl and methoxyphenyl groups, along with the dimethyl substitution on the imidazo[2,1-f]purine core, makes 3-(3-hydroxypropyl)-8-(3-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione unique. These structural features may contribute to its distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-(3-hydroxypropyl)-6-(3-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4/c1-12-11-23-15-16(21(2)19(27)22(17(15)26)8-5-9-25)20-18(23)24(12)13-6-4-7-14(10-13)28-3/h4,6-7,10-11,25H,5,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMBSQKAJUKRQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC(=CC=C4)OC)N(C(=O)N(C3=O)CCCO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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